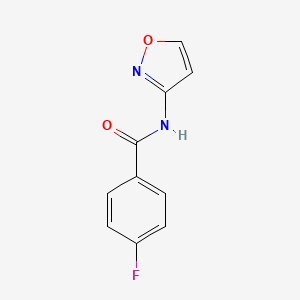![molecular formula C16H18ClN3O3S B4619156 N~1~-(2-chlorophenyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4619156.png)
N~1~-(2-chlorophenyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to N1-(2-chlorophenyl)-N2-[(dimethylamino)sulfonyl]-N2-phenylglycinamide involves intricate chemical reactions. For instance, reactions of N-(p-chlorosulfonylphenyl)maleimide with chlorosulfonic acid and amines produce sulfonamides through nucleophilic ring-opening and addition reactions, showcasing the complexity of synthesis pathways for sulfonyl chloride and sulfonamide derivatives (Cremlyn & Nunes, 1987).
Molecular Structure Analysis
The analysis of the molecular structure of compounds related to N1-(2-chlorophenyl)-N2-[(dimethylamino)sulfonyl]-N2-phenylglycinamide reveals unique features. Single-crystal X-ray diffraction analysis of certain sulfonyl compounds indicates pseudocyclic structures formed by intramolecular interactions, highlighting the importance of molecular geometry in understanding the stability and reactivity of such compounds (Mailyan et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving N1-(2-chlorophenyl)-N2-[(dimethylamino)sulfonyl]-N2-phenylglycinamide-related compounds can lead to various products depending on the reagents and conditions. For example, reactions of 3-dimethylamino-2,2-diphenyl-2H-azirine with N-sulfonylalkyamines produce thiadiazoles, oxathiazoles, and acrylamidines, demonstrating competitive formation pathways and the influence of reaction partners on product distribution (Tornus et al., 1996).
Physical Properties Analysis
The physical properties of compounds similar to N1-(2-chlorophenyl)-N2-[(dimethylamino)sulfonyl]-N2-phenylglycinamide, such as solubility, crystallinity, and phase behavior, are crucial for understanding their behavior in different environments. Studies on related compounds show a range of solubility behaviors and crystalline structures, which are important for applications in chemistry and materials science (Koten et al., 1978).
Chemical Properties Analysis
The chemical properties, including reactivity and stability of N1-(2-chlorophenyl)-N2-[(dimethylamino)sulfonyl]-N2-phenylglycinamide-related compounds, are influenced by their molecular structure. Research into the reactivity of sulfonamides and sulfonyl chlorides with various amines and reagents provides insights into the chemical behavior of these compounds, which is essential for their application in synthetic chemistry and drug development (Cremlyn et al., 1987).
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactions
N1-(2-chlorophenyl)-N2-[(dimethylamino)sulfonyl]-N2-phenylglycinamide and its derivatives participate in diverse chemical reactions, demonstrating the compound's versatility in synthetic chemistry. For instance, research by Cremlyn et al. (1987) explores the reactions of N-phenylmaltimide with chlorosulfonic acid, leading to the production of sulfonyl chlorides, which are crucial intermediates for generating sulfonamides (Cremlyn & Nunes, 1987). This work underscores the compound's role in facilitating the synthesis of various sulfonamide-based molecules, which are significant in many chemical processes.
Spectroscopy and Molecular Probes
Another significant application is in the development of fluorescent molecular probes. Diwu et al. (1997) synthesized fluorescent solvatochromic dyes incorporating dimethylamino and sulfonyl groups, similar to the structure of N1-(2-chlorophenyl)-N2-[(dimethylamino)sulfonyl]-N2-phenylglycinamide. These compounds exhibit strong solvent-dependent fluorescence, which is valuable for creating ultra-sensitive fluorescent molecular probes for biological research (Diwu et al., 1997).
Pharmacological and Biological Studies
In pharmacological and biological contexts, the structural elements of N1-(2-chlorophenyl)-N2-[(dimethylamino)sulfonyl]-N2-phenylglycinamide, particularly the sulfonyl and amino groups, have been explored for their potential in drug development and as bioactive molecules. For example, studies on derivatives of benzene sulfonamide have shown promising in vitro antitumor activity, indicating the potential of related compounds for therapeutic applications (Fahim & Shalaby, 2019).
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-2-[N-(dimethylsulfamoyl)anilino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3S/c1-19(2)24(22,23)20(13-8-4-3-5-9-13)12-16(21)18-15-11-7-6-10-14(15)17/h3-11H,12H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWHRFFCDNPPICA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N(CC(=O)NC1=CC=CC=C1Cl)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(3,4-dimethoxyphenyl)-N-[3-(1-pyrrolidinyl)propyl]acrylamide](/img/structure/B4619077.png)
![1-(2,2-dimethylpropanoyl)-4-[(4-isopropylphenyl)sulfonyl]piperazine](/img/structure/B4619081.png)
![4-(ethylsulfonyl)-2-[(6-phenyl-4-pyrimidinyl)amino]phenol hydrochloride](/img/structure/B4619088.png)

![N-{2-[4-(5-chloro-2-methoxyphenyl)-1-piperazinyl]ethyl}-N'-(2-methylphenyl)urea](/img/structure/B4619098.png)
![N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-3-propoxybenzamide](/img/structure/B4619100.png)
![2-(4-bromophenyl)-2-oxoethyl 4-[(4-acetylphenyl)amino]-4-oxobutanoate](/img/structure/B4619130.png)


![1-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-3-[(2-methylcyclopentyl)oxy]-2-propanol hydrochloride](/img/structure/B4619164.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4619167.png)
![4-[2-(benzyloxy)phenyl]-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B4619176.png)
![N-[5-(butyrylamino)-2-chlorophenyl]-2-methyl-3-nitrobenzamide](/img/structure/B4619181.png)
![N-{[4-(1,3-benzothiazol-2-yl)-1-piperidinyl]carbonyl}-beta-alanine](/img/structure/B4619188.png)